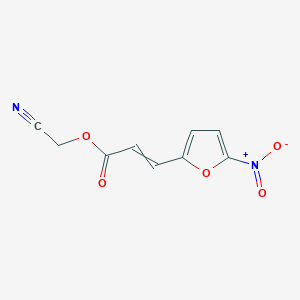
Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is a chemical compound that belongs to the nitrofuran class. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with cyanomethyl acetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its antibacterial properties and potential use in combating antibiotic-resistant bacteria.
Mécanisme D'action
The mechanism of action of Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate involves its interaction with bacterial enzymes. The compound is a prodrug that undergoes reduction by bacterial nitroreductases, leading to the formation of reactive intermediates. These intermediates can damage bacterial DNA and other cellular components, ultimately leading to cell death . The primary molecular targets include bacterial enzymes such as arylamine N-acetyltransferase .
Comparaison Avec Des Composés Similaires
Nitrofurantoin: Used for urinary tract infections.
Nitrofurazone: Applied topically for infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Comparison: Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is unique due to its specific structural features and the presence of the cyanomethyl group, which can influence its reactivity and biological activity. Compared to other nitrofuran derivatives, it has shown potent antituberculosis activity and a distinct mechanism of action involving the inhibition of arylamine N-acetyltransferase .
Propriétés
Numéro CAS |
90147-24-3 |
|---|---|
Formule moléculaire |
C9H6N2O5 |
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H6N2O5/c10-5-6-15-9(12)4-2-7-1-3-8(16-7)11(13)14/h1-4H,6H2 |
Clé InChI |
NQABJVDWTRPRTB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
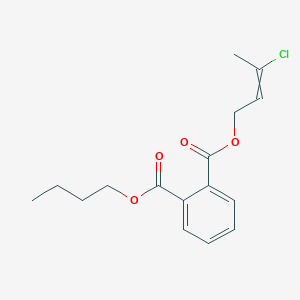

![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)
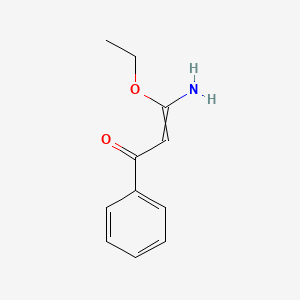
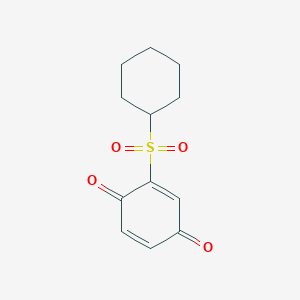
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
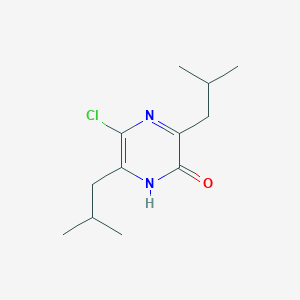
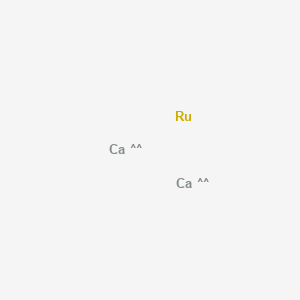
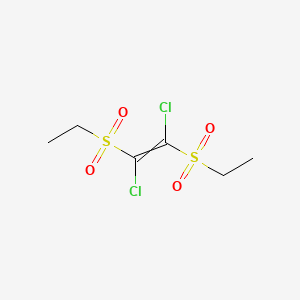
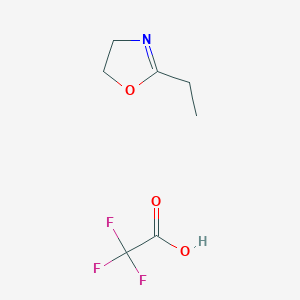
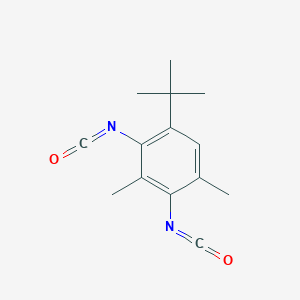
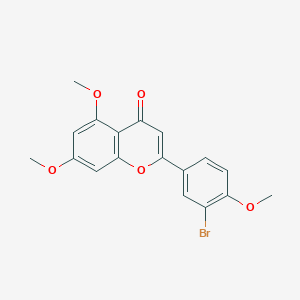
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
